2,2'-Dithiobis[(5-methoxyvinyl)pyridine]
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Overview
Description
2,2’-Dithiobis[(5-methoxyvinyl)pyridine] is a chemical compound with the molecular formula C16H16N2O2S2 and a molecular weight of 332.4 g/mol. This compound has garnered significant attention in the scientific community due to its unique physical and chemical properties.
Chemical Reactions Analysis
2,2’-Dithiobis[(5-methoxyvinyl)pyridine] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’-Dithiobis[(5-methoxyvinyl)pyridine] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate the role of disulfide bonds in protein structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis[(5-methoxyvinyl)pyridine] involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stability and function of proteins and other biomolecules. The compound can interact with molecular targets that contain thiol groups, leading to the formation of disulfide bonds and subsequent changes in the molecular structure and function .
Comparison with Similar Compounds
2,2’-Dithiobis[(5-methoxyvinyl)pyridine] can be compared with other similar compounds, such as:
2,2’-Dithiodipyridine: This compound also contains disulfide bonds and is used in similar applications.
2,2’-Dithiobis(pyridine N-oxide): Known for its antibacterial and antifungal properties, this compound is used in coordination polymer chemistry.
The uniqueness of 2,2’-Dithiobis[(5-methoxyvinyl)pyridine] lies in its specific structure and the presence of methoxyvinyl groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
5-(1-methoxyethenyl)-2-[[5-(1-methoxyethenyl)pyridin-2-yl]disulfanyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-11(19-3)13-5-7-15(17-9-13)21-22-16-8-6-14(10-18-16)12(2)20-4/h5-10H,1-2H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSIJRZXVBJIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)C1=CN=C(C=C1)SSC2=NC=C(C=C2)C(=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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